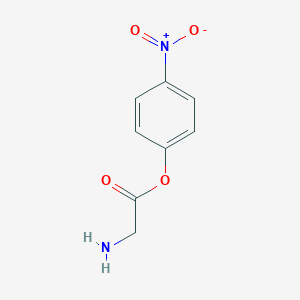

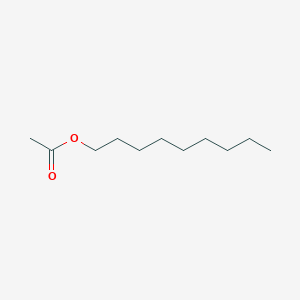

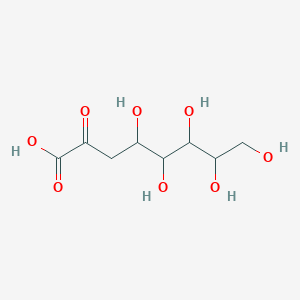

4-Nitrophenyl 2-aminoacetate

货号 B093837

CAS 编号:

17639-39-3

分子量: 196.16 g/mol

InChI 键: KGONNPXPJQKSGN-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Synthesis Analysis

The synthesis of 4-Nitrophenyl compounds often involves the catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials . This process has been explored by thousands of researchers and is considered a benchmark reaction to assess the activity of nanostructured materials . Another method involves the phase-transfer aminolysis of 4-Nitrophenyl Acetate with Amino Acid Salts .Molecular Structure Analysis

The molecular structure of 4-Nitrophenyl compounds can be analyzed using various techniques. For instance, the Fourier transform infrared spectra of ethyl 2-amino-4- (4-nitrophenyl)-4H-pyrano [3,2-h]quinoline-3-carboxylate were recorded within the range 4000–400 cm –1 .Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) is a commonly used reaction to examine the activity of catalytic nanostructures in an aqueous environment . Another reaction involves the enzymatic reaction carried out in 96-well plates containing clarified cell lysate, KP i buffer, PLP, 2-(4-nitrophenyl)ethan-1-amine 5 as amine donor and the substrate, with 20% DMSO to aid substrate solubility .安全和危害

未来方向

The future directions for the study of 4-Nitrophenyl compounds could involve further exploration of their catalytic activity, particularly in the reduction of 4-nitrophenol . Additionally, the design, synthesis, and characterization of new carbamates of 4-Nitrophenylchloroformate and their antimicrobial and antioxidant activities could be an area of future research .

属性

IUPAC Name |

(4-nitrophenyl) 2-aminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGONNPXPJQKSGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170120 | |

| Record name | 4-Nitrophenyl glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl 2-aminoacetate | |

CAS RN |

17639-39-3 | |

| Record name | 4-Nitrophenyl glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017639393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

A mixture of 2.93 g. (0.0125 mole) of phosphorous diphenyl ester and 3.37 g. (0.0125 mole) of mercuric chloride was refluxed for 1 hour in 20 ml. of pyridine. Thereafter, 1.74 g. (0.0125 mole) of p-nitrophenol and 10 ml. of pyridine were added, and the mixture was further reacted for 1 hour. To the reaction mixture were added 2.61 g. (0.0125 mole) of Z-Gly.OH having an amino group protected with Z and 10 ml. of pyridine, and the mixture was reacted under reflux for 1 hour. After completion of the reaction, pyridine was removed by distillation under reduced pressure, and the residue was extracted with 100 ml. of ethyl acetate. The ethyl acetate layer was washed with 2 N--HCl, a saturated aqueous NaHCO3 solution and water in this order and then dried over anhydroush Na2SO4, and thereafter ethyl acetate was removed by distillation under reduced pressure. The resulting residue was allowed to stand to form a solid, which was then recrystallized from ethanol to obtain N-benzyloxycarbony glycine p-nitrophenyl ester (hereinafter represented by ##STR9## in a yield of 75% (3.0 g.).

[Compound]

Name

mercuric chloride

Quantity

0.0125 mol

Type

reactant

Reaction Step Two

Yield

75%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Oxaspiro[2.2]pentane](/img/structure/B93754.png)

![1,2-Dimethylbenzo[a]pyrene](/img/structure/B93777.png)